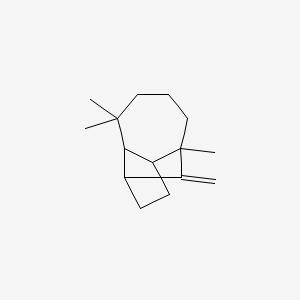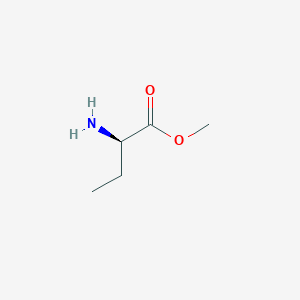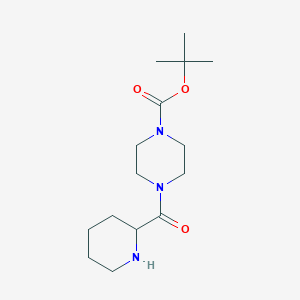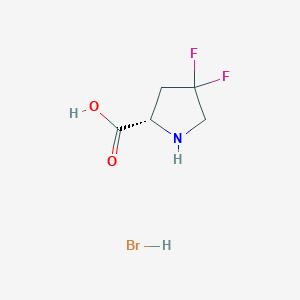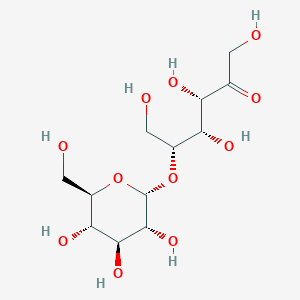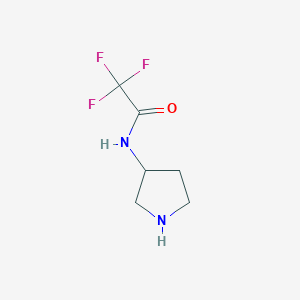
2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide is a chemical compound characterized by the presence of a trifluoroacetyl group attached to an aminopyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide typically involves the reaction of pyrrolidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a moderate level to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased stability and bioactivity.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
3-Trifluoromethylpyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
Trifluoroacetic Acid:
Fluoropyrrolidine: A related compound with similar structural features and applications.
Uniqueness: 2,2,2-Trifluoro-N-(pyrrolidin-3-YL)acetamide is unique due to the presence of both the trifluoroacetyl group and the aminopyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H9F3N2O |
|---|---|
分子量 |
182.14 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-4-1-2-10-3-4/h4,10H,1-3H2,(H,11,12) |
InChIキー |
MWYCOIQCRXURNA-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


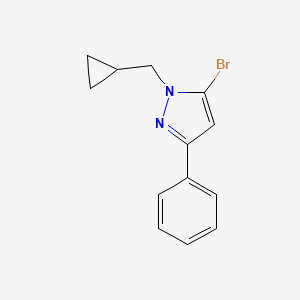
![2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8805419.png)
![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)
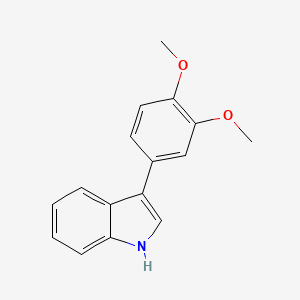
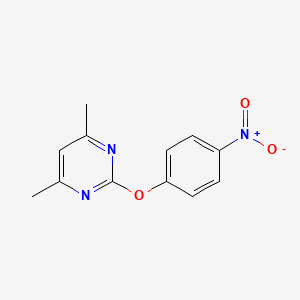
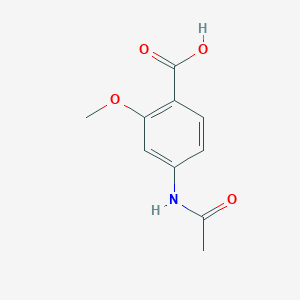
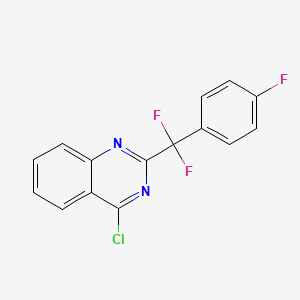
![5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B8805467.png)

